molecular formula C12H13NO3S B14732053 Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate CAS No. 6447-89-8

Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Cat. No.: B14732053
CAS No.: 6447-89-8
M. Wt: 251.30 g/mol
InChI Key: ZZXIQNATSSDWCS-UHFFFAOYSA-N
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Description

Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a chemical compound with a complex structure that includes a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminothiophenol with methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

6447-89-8

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

methyl 2-(4-methyl-3-oxo-1,4-benzothiazin-2-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-13-8-5-3-4-6-9(8)17-10(12(13)15)7-11(14)16-2/h3-6,10H,7H2,1-2H3

InChI Key

ZZXIQNATSSDWCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)CC(=O)OC

Origin of Product

United States

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